molecular formula C17H25N3O3 B11505410 (4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate

Cat. No.: B11505410
M. Wt: 319.4 g/mol
InChI Key: IRPYRJYVSBNHJH-UHFFFAOYSA-N
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Description

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with acetamido and tetramethyl groups, as well as a pyridine carboxylate moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other applications.

Preparation Methods

The synthesis of (4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-acetamido-2,2,6,6-tetramethylpiperidine with pyridine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the product .

Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst, such as platinum on carbon (Pt/C), can significantly improve the reaction rate and product purity . The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like oxoammonium salts, reducing agents like hydrogen gas, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate can be compared with other similar compounds, such as acetamide and ethyl acetoacetate . While these compounds share some structural similarities, this compound is unique due to its combination of a piperidine ring and a pyridine carboxylate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.

Similar Compounds

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-12(21)19-13-10-16(2,3)20(17(4,5)11-13)23-15(22)14-8-6-7-9-18-14/h6-9,13H,10-11H2,1-5H3,(H,19,21)

InChI Key

IRPYRJYVSBNHJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CC=N2)(C)C

Origin of Product

United States

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